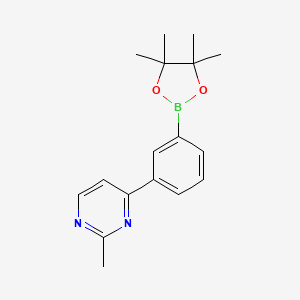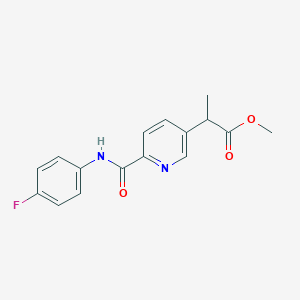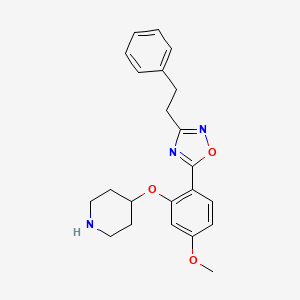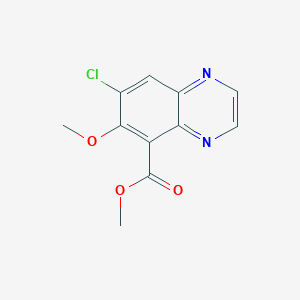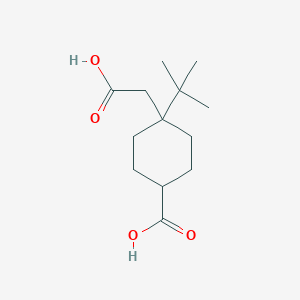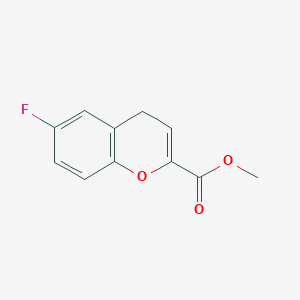
(4-pyridin-2-ylphenyl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-pyridin-2-ylphenyl)methyl methanesulfonate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-pyridin-2-ylphenyl)methyl methanesulfonate typically involves the reaction of 4-pyridin-2-ylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
(4-pyridin-2-ylphenyl)methyl methanesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or amines can be used for substitution reactions.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Alcohols from reduction reactions.
Various nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
(4-pyridin-2-ylphenyl)methyl methanesulfonate: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used as a probe to study biological systems and cellular processes.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
(4-pyridin-2-ylphenyl)methyl methanesulfonate: can be compared with other similar compounds such as methyl methanesulfonate and 4-pyridin-2-ylphenol . While these compounds share structural similarities, this compound is unique in its specific substitution pattern and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Vergleich Mit ähnlichen Verbindungen
Methyl methanesulfonate
4-pyridin-2-ylphenol
Other sulfonate derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
1000668-72-3 |
|---|---|
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(4-pyridin-2-ylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)17-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
PCCNWVMLWPHSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
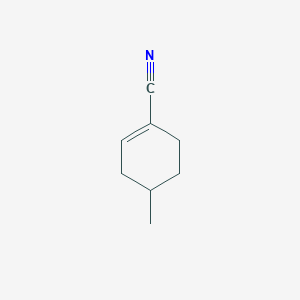
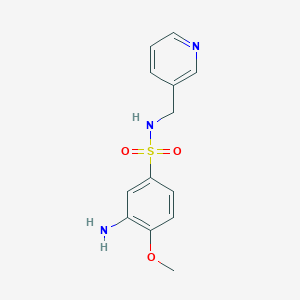
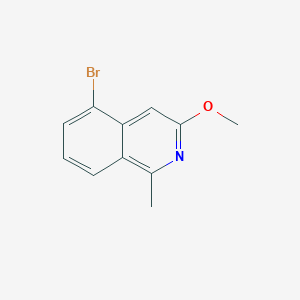
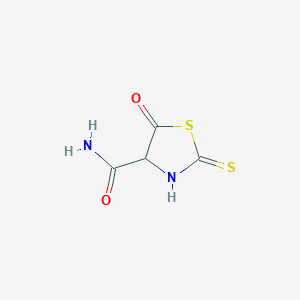
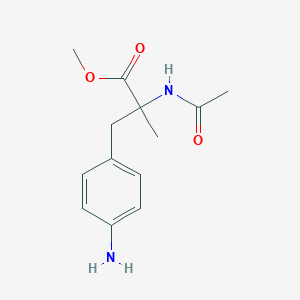
![N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15355581.png)
![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
